Chlormerodrin

Descripción general

Descripción

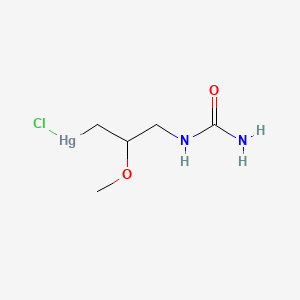

La clormerodrina es un compuesto mercurial con la fórmula química C₅H₁₁ClHgN₂O₂. Históricamente se usó como diurético y se ha empleado en la imagenología médica debido a su capacidad para unirse a los isótopos de mercurio. El compuesto estaba disponible comercialmente desde 1952 hasta 1974 y se usó principalmente para tratar pacientes con insuficiencia cardíaca . Debido a sus efectos secundarios tóxicos, ha sido reemplazado en gran medida por alternativas más seguras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La clormerodrina se puede sintetizar mediante la reacción de 3-cloro-2-metoxipropilamina con cloruro mercúrico. La reacción suele tener lugar en un medio acuoso bajo condiciones controladas de temperatura para garantizar la estabilidad del compuesto mercurial.

Métodos de producción industrial: La producción industrial de clormerodrina implica la manipulación cuidadosa de compuestos de mercurio debido a su toxicidad. El proceso incluye:

- Disolver cloruro mercúrico en agua.

- Agregar 3-cloro-2-metoxipropilamina a la solución.

- Mantener la mezcla de reacción a una temperatura específica para facilitar la formación de clormerodrina.

- Purificar el producto mediante cristalización u otros métodos adecuados para obtener un compuesto de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La clormerodrina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro en la clormerodrina puede ser sustituido por otros nucleófilos.

Reacciones de oxidación y reducción: El centro mercurial puede sufrir reacciones redox, alterando el estado de oxidación del mercurio.

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente implican nucleófilos como tioles o aminas en condiciones suaves.

Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reacciones de reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Productos principales:

Reacciones de sustitución: Producen varios compuestos organomercurio dependiendo del nucleófilo utilizado.

Reacciones de oxidación y reducción: Resultan en diferentes estados de oxidación del mercurio y productos orgánicos correspondientes.

Aplicaciones Científicas De Investigación

Historical Context and Pharmacological Use

Diuretic Properties

Chlormerodrin was primarily used as a diuretic, acting by inhibiting the reabsorption of water and electrolytes in the renal tubules. Its mechanism of action involves increasing the permeability of tubular cell membranes, facilitating the passive influx of sodium ions (Na), chloride ions (Cl), and water into the cells . However, due to its toxic side effects and the availability of safer alternatives, this compound has largely been withdrawn from therapeutic use.

Diagnostic Imaging

Radiolabeled Forms

this compound has been utilized in radiolabeled forms (specifically Hg-197 and Hg-203) for diagnostic imaging, particularly in brain scans. These isotopes have been employed to localize intracranial tumors with varying degrees of success. Research indicates that the this compound content in tumors can exceed that of normal brain tissue significantly, with tumor-to-brain ratios ranging from 5.8 to 22.5 .

Comparative Efficacy of Radiolabeled this compound

The use of these radiolabeled compounds has shown promise in detecting various types of tumors, including gliomas and meningiomas, with localization rates often exceeding 80% . However, some studies have reported missed detections in specific cases, such as acoustic neurinomas .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has demonstrated microbiostatic and microbicidal effects against various nonpathogenic and pathogenic microorganisms at specific concentrations (15-35 µg/ml for microbiostatic and 20-45 µg/ml for microbicidal effects) . This suggests potential applications in antimicrobial therapies, although further research is needed to establish clinical relevance.

Case Studies

-

Intracranial Tumor Detection

A study involving the use of Hg-203 this compound for brain scans reported successful localization of tumors in 84% of cases. The study highlighted the effectiveness of this radiolabeled compound in detecting neoplastic lesions, particularly in patients presenting neurological symptoms . -

Microbial Inhibition

Another case study explored the antimicrobial effects of this compound against common pathogens. The findings indicated that this compound could be effective at inhibiting bacterial growth, warranting further investigation into its potential as an antimicrobial agent .

Mecanismo De Acción

La clormerodrina ejerce sus efectos principalmente a través de su interacción con los túbulos renales. Inhibe la reabsorción de agua y electrolitos en los túbulos contorneados, lo que lleva a una mayor producción de orina. El compuesto interfiere con la permeabilidad de las membranas celulares tubulares, aumentando la afluencia pasiva de sodio, cloro y agua a las células sin afectar la excreción activa de sodio . Además, la clormerodrina puede inhibir la succinato deshidrogenasa, aunque la importancia clínica de esta interacción no está completamente clara .

Comparación Con Compuestos Similares

La clormerodrina es única entre los diuréticos mercuriales debido a su estructura química específica y su modo de acción. Los compuestos similares incluyen:

Cloruro mercúrico: Un compuesto de mercurio simple con propiedades tóxicas.

Nitrato mercúrico: Se utiliza en diversas aplicaciones industriales pero no como diurético.

Óxido mercúrico: Se emplea en algunas reacciones químicas y procesos industriales.

En comparación con estos compuestos, la capacidad de la clormerodrina para actuar como diurético y su uso en la imagenología médica la hacen distintiva. sus efectos secundarios tóxicos han llevado a su reemplazo por alternativas más seguras en entornos clínicos .

Actividad Biológica

Chlormerodrin is a mercurial compound that has been primarily studied for its diuretic properties and its use as a diagnostic tool in medical imaging. Although it is no longer widely used due to its toxic side effects, understanding its biological activity remains relevant for historical context and potential applications in research.

This compound acts primarily through direct renal mechanisms. Its diuretic effect is attributed to:

- Inhibition of Electrolyte Reabsorption : this compound inhibits the reabsorption of sodium (Na) and chloride (Cl) ions in the renal tubules, particularly affecting both proximal and distal convoluted tubules, although the precise locus of action remains debated .

- Increased Membrane Permeability : The compound enhances the permeability of tubular cell membranes, facilitating the passive influx of Na, Cl, and water into cells without hindering the active extrusion of Na .

- Inhibition of Succinic Dehydrogenase : There is some evidence suggesting that this compound may inhibit succinic dehydrogenase, although the clinical implications of this interaction are not well defined .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile is not fully characterized, but it has been noted to increase mercury levels in the kidneys to toxic levels. Symptoms of overdose are typically consistent with mercury toxicity, which can include renal damage and systemic effects .

Table 1: Summary of this compound's Biological Activity

| Property | Details |

|---|---|

| Chemical Class | Mercurial compound |

| Mechanism of Action | Direct renal action; inhibits electrolyte reabsorption |

| Target Organs | Kidneys |

| Toxicity | Mercury accumulation leading to renal toxicity |

| Clinical Use | Formerly used as a diuretic; now largely withdrawn |

Diagnostic Imaging

This compound has been utilized in nuclear medicine for brain scans, particularly in detecting neoplastic lesions. Studies have demonstrated its effectiveness in localizing tumors:

- A study published in JAMA reported that this compound labeled with mercury isotopes (Hg-197 and Hg-203) achieved localization rates of 84% for various intracranial tumors, with meningiomas and gliomas detected at an 86% accuracy rate .

- Another investigation highlighted that while some acoustic neurinomas were missed, this compound remained a reliable agent for identifying posterior fossa neoplasms .

Research Findings

Research has also explored the quantitative aspects of this compound's renal uptake. A study indicated that the uptake values could be correlated with diuretic activity, suggesting that higher concentrations in renal cortex could enhance diuresis .

Additionally, experiments involving this compound have shown that its diuretic effect peaks approximately 60 to 75 minutes post-administration, indicating a delayed response characteristic of its mechanism .

Propiedades

IUPAC Name |

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFGVYCULWBXKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClHgN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.92e+01 g/L | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10375-56-1, 62-37-3 | |

| Record name | Chlormerodrin Hg 197 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152.5 °C | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.